molecular formula C21H18ClF3N4O2S B11260031 2-chloro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11260031
M. Wt: 482.9 g/mol
InChI Key: DZHBQJCYYLKINP-UHFFFAOYSA-N
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Description

2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C21H18ClF3N4O2S

Molecular Weight

482.9 g/mol

IUPAC Name

2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H18ClF3N4O2S/c22-17-7-6-15(21(23,24)25)13-19(17)32(30,31)28-16-5-3-4-14(12-16)18-8-9-20(27-26-18)29-10-1-2-11-29/h3-9,12-13,28H,1-2,10-11H2

InChI Key

DZHBQJCYYLKINP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination and various amines for the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

What sets 2-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

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